molecular formula C10H17NO2 B3422891 (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate CAS No. 2723-42-4

(E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate

Cat. No.: B3422891
CAS No.: 2723-42-4
M. Wt: 183.25 g/mol
InChI Key: MSOQKPXSIHLODG-UHFFFAOYSA-N
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Description

(E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate is an organic compound characterized by the presence of a pyrrolidine ring attached to a but-2-enoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate can be achieved through the reaction of pyrrolidine with acetoacetic acid ethyl ester. This reaction typically requires the presence of p-toluenesulfonic acid monohydrate as a catalyst and benzene as a solvent. The reaction is conducted at a temperature of 98°C for approximately 8 hours, yielding the desired product with a 75% yield .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or pyrrolidine derivatives.

Scientific Research Applications

(E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, potentially modulating their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(pyrrolidin-1-yl)propanoate
  • Ethyl 3-(pyrrolidin-1-yl)butanoate
  • Ethyl 3-(pyrrolidin-1-yl)pentanoate

Uniqueness

(E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate is unique due to the presence of the (E)-configuration, which can influence its reactivity and interactions with biological targets. The specific arrangement of the pyrrolidine ring and the ester group also contributes to its distinct chemical and physical properties.

Properties

CAS No.

2723-42-4

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

ethyl 3-pyrrolidin-1-ylbut-2-enoate

InChI

InChI=1S/C10H17NO2/c1-3-13-10(12)8-9(2)11-6-4-5-7-11/h8H,3-7H2,1-2H3

InChI Key

MSOQKPXSIHLODG-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C)/N1CCCC1

SMILES

CCOC(=O)C=C(C)N1CCCC1

Canonical SMILES

CCOC(=O)C=C(C)N1CCCC1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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